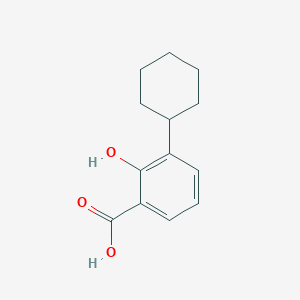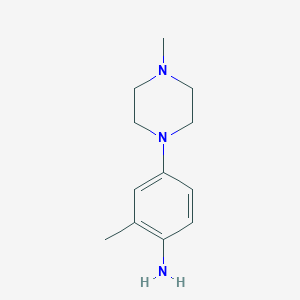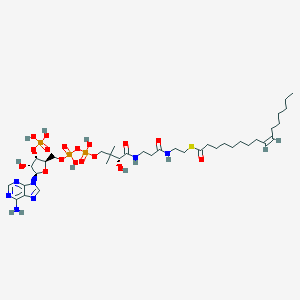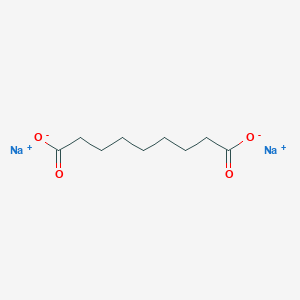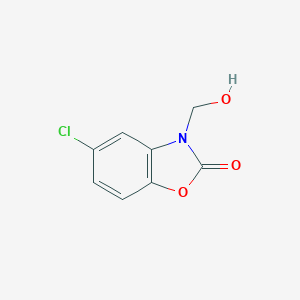
5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is part of the benzoxazolinone family, which is characterized by a benzene ring fused with an oxazolinone moiety. The presence of the chloro and hydroxymethyl groups at specific positions on the benzene ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one typically involves the reaction of 5-chloro-2-aminophenol with formaldehyde under acidic conditions. This reaction forms the intermediate 5-chloro-2-hydroxybenzylamine, which then undergoes cyclization to yield the desired benzoxazolinone derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 5-chloro-3-carboxybenzoxazolinone.
Reduction: Formation of 5-chloro-3-aminomethylbenzoxazolinone.
Substitution: Formation of various substituted benzoxazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its muscle relaxant properties.
Mechanism of Action
The mechanism of action of 5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by inhibiting certain enzymes or receptors. For instance, its muscle relaxant properties are attributed to its action on the central nervous system, where it inhibits multisynaptic reflex arcs involved in muscle spasm .
Comparison with Similar Compounds
Similar Compounds
Chlorzoxazone: A muscle relaxant with a similar benzoxazolinone structure but without the hydroxymethyl group.
5-Chloro-2-aminophenol: A precursor in the synthesis of 5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one.
2-Benzoxazolinone: The parent compound without the chloro and hydroxymethyl substitutions
Uniqueness
This compound is unique due to the presence of both chloro and hydroxymethyl groups, which enhance its reactivity and biological activity.
Properties
CAS No. |
17929-34-9 |
|---|---|
Molecular Formula |
C8H6ClNO3 |
Molecular Weight |
199.59 g/mol |
IUPAC Name |
5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H6ClNO3/c9-5-1-2-7-6(3-5)10(4-11)8(12)13-7/h1-3,11H,4H2 |
InChI Key |
FSCPTWHCVYVMGT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)O2)CO |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)O2)CO |
| 17929-34-9 | |
Synonyms |
5-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


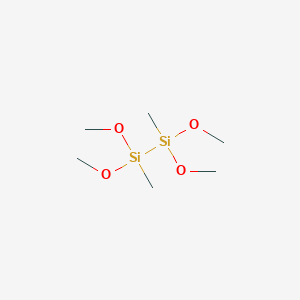
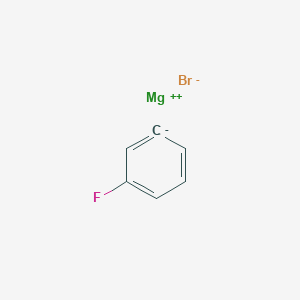
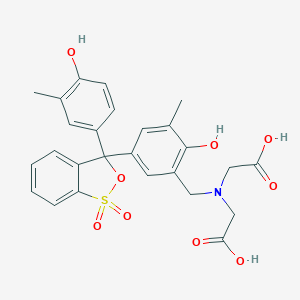
![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)
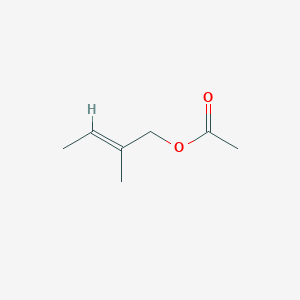
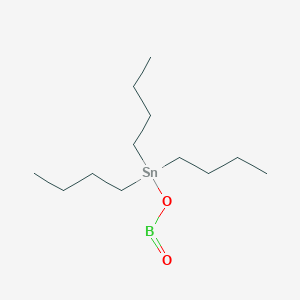
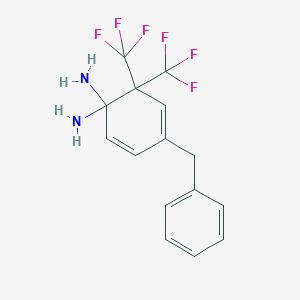
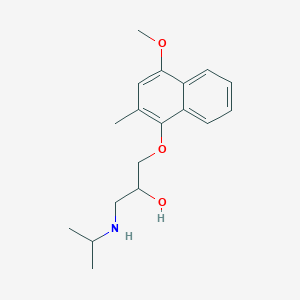
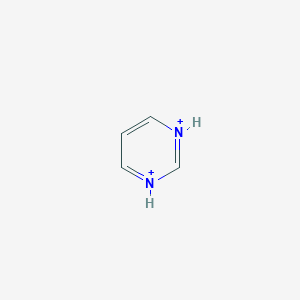
![N-[(20S)-3alpha-(Dimethylamino)pregn-5-en-20-yl]-N-methylacetamide](/img/structure/B97980.png)
